molecular formula C17H16F3NO2 B2410739 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylbenzamide CAS No. 1351600-21-9

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylbenzamide

Cat. No.: B2410739
CAS No.: 1351600-21-9
M. Wt: 323.315
InChI Key: GNYUTZMKHPUSTC-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with a trifluoromethyl group and an ethyl group, which is further substituted with a hydroxy group and a methylbenzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide group, a trifluoromethyl group, and a hydroxyethyl group. The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the trifluoromethyl group, which is electron-withdrawing, and the hydroxy group, which is electron-donating .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity .

Scientific Research Applications

Metabolic Pathways and Derivatives

Studies have demonstrated the metabolic pathways of related N-methylbenzamides, indicating the formation of N-(hydroxymethyl) derivatives through metabolic conversion. These findings highlight the potential bioactive metabolites that could be generated from similar compounds, providing insights into their biotransformation and the stability of such metabolites under various conditions (Ross et al., 1983).

Polymer Science Applications

In polymer science, the synthesis and characterization of novel aromatic polyimides have been explored. Such studies involve the polymerization of new diamines with dianhydrides to produce polymers with high thermal stability and specific heat capacity. This research area may find relevance in the development of materials with improved properties for industrial applications (Butt et al., 2005).

Analytical Chemistry and Biosensors

In analytical chemistry, the development of high-sensitive biosensors for the determination of glutathione and piroxicam has been reported. Modified electrodes using related benzamide derivatives demonstrate potent electron mediating behavior, indicating the potential of such compounds in electrochemical sensors for detecting biological and pharmaceutical molecules (Karimi-Maleh et al., 2014).

Environmental Science and Removal of Contaminants

The use of modified adsorbents for the removal of heavy metals from aqueous solutions represents another significant application. Composite materials incorporating benzamide derivatives have been employed for the efficient removal of nickel ions, showcasing the role of such compounds in environmental remediation efforts (Rahman & Nasir, 2019).

Antimicrobial Activity

Research on substituted benzamide derivatives has also explored their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). Such studies provide valuable insights into the development of new antibacterial agents, highlighting the potential of benzamide-based compounds in addressing antibiotic resistance (Zadrazilova et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzamide derivatives are used in medicinal chemistry due to their ability to interact with various biological targets .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as medicinal chemistry, due to the presence of the benzamide and trifluoromethyl groups .

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c1-11-4-2-3-5-14(11)16(23)21-10-15(22)12-6-8-13(9-7-12)17(18,19)20/h2-9,15,22H,10H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYUTZMKHPUSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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